molecular formula C15H16N2O6S2 B2387682 Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate CAS No. 63183-28-8

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate

Cat. No.: B2387682
CAS No.: 63183-28-8
M. Wt: 384.42
InChI Key: MRFATQKNBVINFU-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in organic synthesis. This particular compound is characterized by the presence of an ethyl ester group, a nitrophenylsulfonylamino group, and two methyl groups attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenylsulfonylamino group: This step involves the sulfonylation of the thiophene ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other electrophiles onto the thiophene ring.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrophenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate

Uniqueness

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is unique due to the presence of both the nitrophenylsulfonylamino group and the ethyl ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-nitrophenyl)sulfonylamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2/c1-4-23-15(18)13-9(2)10(3)24-14(13)16-25(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFATQKNBVINFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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